Ganoderenic Acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic Acid A can be synthesized through a multi-step process starting from lanosterol, a common intermediate in the biosynthesis of triterpenoids. The synthesis involves several key steps, including oxidation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Ganoderma lucidum. The process involves cultivating the mushroom, followed by extraction using solvents such as ethanol or methanol. The crude extract is then purified through chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anti-tumor, anti-inflammatory, and liver-protective effects. It has shown potential in treating conditions like cancer, liver diseases, and inflammatory disorders.
Industry: Utilized in the development of health supplements and functional foods due to its therapeutic properties
Mechanism of Action
Ganoderenic Acid A exerts its effects through multiple molecular targets and pathways:
Anti-Tumor Activity: It induces apoptosis in cancer cells by regulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.
Anti-Inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Liver Protection: It enhances the antioxidant defense system and reduces oxidative stress in liver cells.
Comparison with Similar Compounds
Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Ganoderenic Acid B
- Ganoderenic Acid C
- Ganoderenic Acid D
- Ganoderenic Acid F
Uniqueness: this compound is unique due to its high abundance and potent biological activities compared to other triterpenoids. Its ability to modulate multiple cellular pathways and its therapeutic potential make it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H42O7 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,23+,28+,29-,30+/m1/s1 |
InChI Key |
OVUOUFPIPZJGME-JQDIJSAQSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.